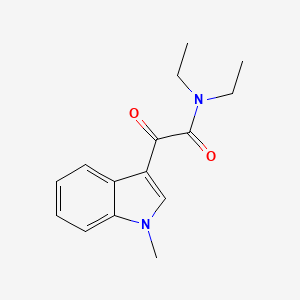
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment. IQ-1S belongs to the family of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Mechanism of Action
The mechanism of action of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves its ability to bind to and inhibit the activity of the protein TCF4, which is a transcription factor that plays a key role in the Wnt/β-catenin signaling pathway. By inhibiting the activity of TCF4, this compound can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models. In addition, this compound has been shown to have minimal toxicity in normal cells, suggesting that it may be a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide for lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of this compound is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, including:
1. Development of more efficient synthesis methods to increase the availability of this compound for research purposes.
2. Investigation of the potential for this compound to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
3. Exploration of the potential for this compound to be used in the prevention or treatment of other diseases that are associated with dysregulation of the Wnt/β-catenin signaling pathway, such as osteoporosis and Alzheimer's disease.
4. Investigation of the potential for this compound to be used as a diagnostic tool for cancer, based on its ability to inhibit the activity of the Wnt/β-catenin signaling pathway in cancer cells.
Synthesis Methods
The synthesis of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves a series of chemical reactions that start with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol, followed by the formation of an isoxazole ring and the addition of a quinolinecarboxylic acid group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to have a range of potential applications in cancer research and treatment. Studies have demonstrated that this compound can inhibit the activity of the Wnt/β-catenin signaling pathway, which is known to play a critical role in the development and progression of many types of cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(21-18-10-11-24-22-18)15-12-17(13-6-2-1-3-7-13)20-16-9-5-4-8-14(15)16/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDIKSIXQVQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)


![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)


![3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5697167.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)


![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)

